cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one
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Overview
Description
cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one: is a heterocyclic compound that features a thiophene ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Halogenated derivatives, organometallic complexes.
Scientific Research Applications
cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Hexahydro-1H-cyclopenta[c]thiophene: Similar structure but lacks the ketone functional group.
Tetrahydrothiophene: A simpler thiophene derivative without the fused cyclopentane ring.
Uniqueness: cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one is unique due to its fused ring structure and the presence of a ketone functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
IUPAC Name |
(3aR,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUHSXWRJNEGPK-OLQVQODUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC2CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CSC[C@@H]2CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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